Cas no 126617-98-9 ((2-(methoxymethyl)phenyl)boronic acid)

(2-(methoxymethyl)phenyl)boronic acid structure
126617-98-9 structure
商品名:(2-(methoxymethyl)phenyl)boronic acid
CAS番号:126617-98-9
MF:C8H11BO3
メガワット:165.9821
MDL:MFCD03412110
CID:63833
PubChem ID:3759408

(2-(methoxymethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 2-Methoxymethylbenzeneboronic acid
    • 2-(Methoxymethyl)phenylboronic acid
    • (2-(Methoxymethyl)phenyl)boronic acid
    • 2-(Methoxymethyl)benzeneboronic acid
    • 2-METHOXYMETHYLPHENYLBORONIC ACID
    • [2-(methoxymethyl)phenyl]boronic acid
    • BORONICACID, [2-(METHOXYMETHYL)PHENYL]- (9CI)
    • AKOS BRN-0211
    • 2-(Methoxymethyl)Phenylboronic
    • 2-Methoxymethylphebylboronic acid
    • 2-Methoxymethyl phenylboronic acid
    • Boronic acid, [2-(methoxymethyl)phenyl]-
    • PubChem7997
    • 2-MethoxymethylbenzeneboronicAcid
    • (2-(methoxymethyl)phenyl)boronic acid
    • MDL: MFCD03412110
    • インチ: 1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3
    • InChIKey: JHPPAFXQJZJGEP-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1B(O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 166.08000
  • どういたいしつりょう: 166.0801244 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 165.98
  • トポロジー分子極性表面積: 49.7

じっけんとくせい

  • ふってん: 309.8℃ at 760 mmHg
  • すいようせい: Slightly soluble in water.
  • PSA: 49.69000
  • LogP: -0.48720

(2-(methoxymethyl)phenyl)boronic acid セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi Xn
  • 危険レベル:IRRITANT

(2-(methoxymethyl)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2-(methoxymethyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1259729-50.0g
[2-(methoxymethyl)phenyl]boronic acid
126617-98-9 95%
50g
$457.0 2023-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M31590-250mg
2-(Methoxymethyl)benzeneboronic acid
126617-98-9
250mg
¥46.0 2021-09-04
ChemScence
CS-W003051-10g
2-(Methoxymethyl)benzeneboronic acid
126617-98-9 99.78%
10g
$94.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M31590-5g
2-(Methoxymethyl)benzeneboronic acid
126617-98-9
5g
¥356.0 2021-09-04
Apollo Scientific
OR7230-250mg
2-(Methoxymethyl)benzeneboronic acid
126617-98-9 98%
250mg
£18.00 2025-02-20
eNovation Chemicals LLC
D546483-25g
2-Methoxymethylphenylboronic acid
126617-98-9 97%
25g
$500 2023-05-15
eNovation Chemicals LLC
Y1047127-25g
(2-(Methoxymethyl)phenyl)boronic acid
126617-98-9 97%
25g
$180 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M841193-250mg
(2-(Methoxymethyl)phenyl)boronic acid
126617-98-9 97%
250mg
¥54.90 2022-09-01
Apollo Scientific
OR7230-5g
2-(Methoxymethyl)benzeneboronic acid
126617-98-9 98%
5g
£82.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HA715-5g
2-Methoxymethylphenylboronicacid
126617-98-9 97%
5g
550.0CNY 2021-08-04

(2-(methoxymethyl)phenyl)boronic acid 合成方法

(2-(methoxymethyl)phenyl)boronic acid 関連文献

(2-(methoxymethyl)phenyl)boronic acidに関する追加情報

Introduction to (2-(methoxymethyl)phenyl)boronic acid (CAS No. 126617-98-9)

(2-(methoxymethyl)phenyl)boronic acid (CAS No. 126617-98-9) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-(methoxymethyl)phenylboronic acid, is characterized by its unique boronic acid functionality and a methoxymethyl substituent on the phenyl ring. These structural features endow it with a range of useful properties, making it a valuable reagent in various chemical reactions and applications.

The chemical structure of (2-(methoxymethyl)phenyl)boronic acid consists of a phenyl ring with a methoxymethyl group attached at the 2-position and a boronic acid group at the para position. The boronic acid moiety is particularly noteworthy due to its ability to form stable complexes with various functional groups, such as alcohols, amines, and carboxylic acids. This property makes (2-(methoxymethyl)phenyl)boronic acid an excellent ligand in transition metal-catalyzed reactions, particularly in Suzuki-Miyaura coupling reactions.

In the context of organic synthesis, (2-(methoxymethyl)phenyl)boronic acid has been extensively used as a building block for the synthesis of complex organic molecules. Its reactivity and functional group compatibility allow for the construction of diverse molecular architectures, which are crucial in the development of new pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its role in the synthesis of bioactive compounds, such as anticancer agents and antiviral drugs.

The methoxymethyl substituent on the phenyl ring of (2-(methoxymethyl)phenyl)boronic acid provides additional synthetic utility by enhancing solubility and stability. This feature is particularly important in reaction conditions that require solubility in polar solvents or under basic conditions. The methoxymethyl group can also serve as a protecting group for other functional groups during multi-step syntheses, which can be selectively removed at later stages to introduce new functionalities.

In medicinal chemistry, (2-(methoxymethyl)phenyl)boronic acid has shown promise as a scaffold for the design of novel therapeutic agents. Its ability to form stable complexes with biological targets, such as enzymes and receptors, makes it an attractive candidate for drug discovery. For instance, researchers have utilized this compound to develop inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases. These inhibitors have demonstrated potent activity in vitro and in vivo, suggesting potential therapeutic applications.

Beyond its use in organic synthesis and medicinal chemistry, (2-(methoxymethyl)phenyl)boronic acid has found applications in materials science. Its boronic acid functionality can be exploited to create self-healing materials and stimuli-responsive polymers. For example, boronic acid-based polymers have been developed that can heal themselves upon exposure to specific stimuli, such as changes in pH or temperature. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices.

The synthesis of (2-(methoxymethyl)phenyl)boronic acid typically involves several steps, including the formation of the methoxymethyl-substituted phenyl derivative followed by the introduction of the boronic acid group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 2-bromomethoxytoluene with boron trifluoride etherate to form the corresponding boronate ester, which can then be hydrolyzed to yield the desired boronic acid.

In terms of safety and handling, while (2-(methoxymethyl)phenyl)boronic acid is generally considered safe under standard laboratory conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. It is recommended to handle this compound using standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and goggles.

To summarize, (2-(methoxymethyl)phenyl)boronic acid (CAS No. 126617-98-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an indispensable reagent in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.

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